2-Oxo clopidogrel hydrochloride
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Overview
Description
2-Oxo clopidogrel hydrochloride is a significant intermediate in the metabolic pathway of clopidogrel, a widely used antiplatelet agent. Clopidogrel is primarily used to prevent blood clots in patients with cardiovascular diseases such as myocardial infarction, stroke, and peripheral arterial disease . The compound this compound plays a crucial role in the bioactivation of clopidogrel, converting it into its active metabolite.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo clopidogrel hydrochloride involves the oxidation of clopidogrel. This process is typically carried out using cytochrome P450 enzymes, particularly CYP2C19, CYP3A4, and CYP2B6 . The reaction conditions include the presence of these enzymes and appropriate cofactors to facilitate the oxidation process.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through biocatalysis using recombinant enzymes or chemical oxidation methods. The use of biocatalysis is preferred due to its specificity and efficiency in producing the desired intermediate with high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Oxo clopidogrel hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Conversion of clopidogrel to this compound.
Reduction: Potential reduction back to clopidogrel under specific conditions.
Substitution: Possible substitution reactions at the oxo group or other reactive sites.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes, oxygen, and cofactors.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products: The primary product of the oxidation reaction is this compound, which can further undergo metabolic transformations to form the active thiol metabolite of clopidogrel .
Scientific Research Applications
2-Oxo clopidogrel hydrochloride has several scientific research applications, including:
Pharmaceutical Research: Used as an intermediate in the synthesis of clopidogrel and its metabolites.
Analytical Chemistry: Employed in the development and validation of analytical methods for detecting and quantifying clopidogrel and its metabolites in biological samples.
Biological Studies: Investigated for its role in the metabolic pathway of clopidogrel and its effects on platelet aggregation.
Industrial Applications: Utilized in the production of clopidogrel and related compounds for therapeutic use.
Mechanism of Action
The mechanism of action of 2-Oxo clopidogrel hydrochloride involves its conversion to the active thiol metabolite of clopidogrel. This active metabolite irreversibly binds to the P2Y12 receptor on platelets, inhibiting adenosine diphosphate (ADP)-mediated platelet aggregation . This inhibition prevents the formation of blood clots, thereby reducing the risk of cardiovascular events.
Comparison with Similar Compounds
Clopidogrel: The parent compound from which 2-Oxo clopidogrel hydrochloride is derived.
Prasugrel: Another thienopyridine antiplatelet agent with a similar mechanism of action.
Ticlopidine: An older antiplatelet agent with a similar chemical structure and function.
Uniqueness: this compound is unique due to its specific role as an intermediate in the bioactivation of clopidogrel. Unlike prasugrel and ticlopidine, which are also antiplatelet agents, this compound is not used directly as a therapeutic agent but is crucial for the formation of the active metabolite of clopidogrel .
Properties
IUPAC Name |
methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S.ClH/c1-21-16(20)15(11-4-2-3-5-12(11)17)18-7-6-13-10(9-18)8-14(19)22-13;/h2-5,8,13,15H,6-7,9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFLQPXPVKZERK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676090 |
Source
|
Record name | Methyl (2-chlorophenyl)(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109904-27-0 |
Source
|
Record name | Methyl (2-chlorophenyl)(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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